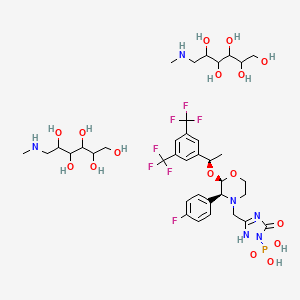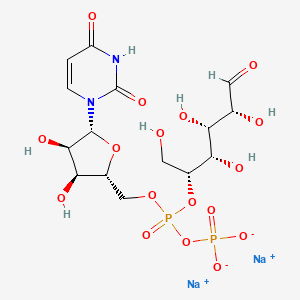
Uridine 5-diphosphoglucose disodium salt
Descripción general
Descripción
Uridine 5-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C15H22N2Na2O17P2 and its molecular weight is 610.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Uridine 5-diphosphoglucose disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine 5-diphosphoglucose disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
P2Y(14) Receptor Agonist : UDPG activates the P2Y(14) receptor, a neuroimmune system GPCR. Modifying UDPG's glucose moiety with small alkyl or aryl groups or truncating it to UDP enhances its potency. Specific derivatives have shown selectivity and increased potency for the P2Y(14) receptor, making them valuable for studying this receptor's role (Das et al., 2010).
Rescuing Agent in Chemotherapy : As a precursor of uridine, UDPG can rescue from the toxicity of 5-fluorouracil (5FU) in mice. It permits dose escalation of 5FU in healthy and tumor-bearing mice while reducing toxic side effects. This indicates its potential as a therapeutic agent to enhance the efficacy of chemotherapy while mitigating its adverse effects (Codacci-Pisanelli et al., 1997).
G Protein-coupled Receptor Activation : UDP-glucose, a closely related molecule to UDPG, can activate the orphan G protein-coupled receptor KIAA0001, suggesting UDPG's potential role as a signaling molecule in addition to its function in carbohydrate biosynthesis (Chambers et al., 2000).
Component in Multi-Component Drugs : UDPG is used in the formulation of "Neuronucleos", a multi-component drug with neurotropic action. It demonstrates the potential of UDPG in combination with other compounds for neurological applications (Almakaiev & Sidenko, 2021).
Metabolic Enzyme Studies : UDPG is involved in the synthesis and degradation of uridine 5′-diphosphoglucuronic acid, playing a role in vitreous metabolism, as studied in calf vitreous hyalocytes (Jacobson, 1967).
Muscular System Research : The impact of UDPG on the neuromuscular transmission and glucose metabolism in guinea pig's phrenic diaphragm has been studied, showing its effects on muscle contractility and metabolism (Pastoris et al., 1979).
Propiedades
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R,3S,4S,5R)-1,3,4,5-tetrahydroxy-6-oxohexan-2-yl]oxyphosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-6(20)10(22)11(23)7(4-19)33-36(30,34-35(27,28)29)31-5-8-12(24)13(25)14(32-8)17-2-1-9(21)16-15(17)26;;/h1-3,6-8,10-14,19-20,22-25H,4-5H2,(H,16,21,26)(H2,27,28,29);;/q;2*+1/p-2/t6-,7+,8+,10+,11+,12+,13+,14+,36?;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRYLHOLECXBCD-VLQZIUFZSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(CO)C(C(C(C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Na2O17P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5-diphosphoglucose disodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



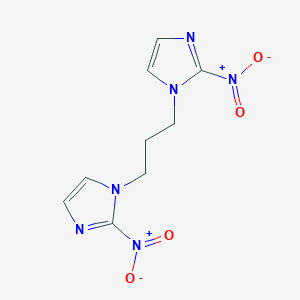
![[(2S)-3-(4-iodophenyl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B8055367.png)
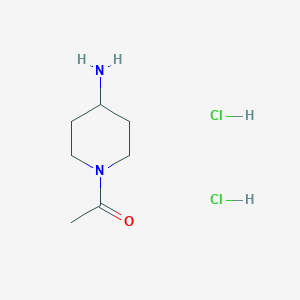


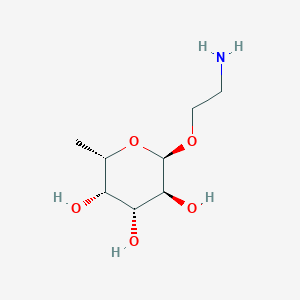
![ethyl (3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B8055411.png)
![2-[4-Methoxy-3-(3-methoxy-propoxy)-benzylidene]-3-methylbutyric acid](/img/structure/B8055417.png)
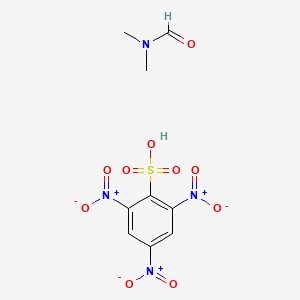

![[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] octadecanoate;octadecanoic acid](/img/structure/B8055428.png)
![(6S,8S,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8055429.png)
